![molecular formula C14H13N5O2 B2354968 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171890-26-8](/img/structure/B2354968.png)
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Biological Interactions and Antitumor Activity
Research on Ni(II) complexes with Schiff base ligands that share structural similarities with the query compound has demonstrated significant biological interactions and antitumor activity. These complexes have shown the ability to interact with DNA and proteins, exhibiting cytotoxicities against several cancer cell lines through non-covalent and electrostatic interactions (Yu et al., 2017).
Insecticidal and Antimicrobial Activities
Compounds containing 1,3,4-oxadiazole rings have been designed and synthesized, showing promising insecticidal activities against pests like the Plutella xylostella. One particular compound exhibited significant larvicidal activities, indicating potential as a leading compound for further optimization in pesticide development (Liu et al., 2017). Additionally, novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and shown to possess antimicrobial activity, suggesting their utility in addressing microbial resistance (Ningaiah et al., 2014).
Antimycobacterial Properties
The search for new therapeutics against tuberculosis has led to the synthesis of analogues like 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, showing promising activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. This highlights the potential for compounds with similar structures in the development of new antitubercular agents (Ahsan et al., 2012).
properties
IUPAC Name |
1-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-10(8-9)13-16-17-14(21-13)15-12(20)11-6-7-19(2)18-11/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPZCARPQCBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide |
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